Cas no 38254-15-8 ((5beta,6beta,17alpha,22R)-14,17,20-trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione)

(5beta,6beta,17alpha,22R)-14,17,20-trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione structure
38254-15-8 structure
Product Name:(5beta,6beta,17alpha,22R)-14,17,20-trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione
CAS No:38254-15-8
MF:C28H38O7
MW:486.59712934494
CID:923247
PubChem ID:301751
Update Time:2025-04-19

(5beta,6beta,17alpha,22R)-14,17,20-trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione Chemical and Physical Properties

Names and Identifiers

    • (5beta,6beta,17alpha,22R)-14,17,20-trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione
    • (17S,22R)-5,6β-Epoxy-14,17,20,22-tetrahydroxy-1-oxo-5β-ergosta-2,24-dien-26-oic acid δ-lactone
    • Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, .γ.-lactone, (5.β.,6.β.,17.α.,22R)-
    • (+)-withanolide E
    • Withanolide E
    • NSC 179834
    • Witnanolide E
    • Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, delta-lactone, (5beta,6beta,17alpha,22R)-
    • 14,17,20-Trihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione
    • SCHEMBL2231888
    • Ergosta-2, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, .gamma.-lactone
    • DTXSID10959191
    • NSC-179834
    • BDBM50437341
    • Ergosta-2, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, .gamma.-lactone, (5.beta.,6.beta.,17.alpha.,22R)-
    • 38254-15-8
    • NSC179834
    • CHEMBL1097107
    • 14,17,20-Trihydroxy-1-oxowitha-2,5,24-trienolide; (14α,17αOH,20S,22R)-form, 5β,6β-Epoxide
    • WITHANOLIDE E Withanolide E Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, .gamma.-lactone Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-14,17,20,22-tetrahydroxy-1-oxo-, .gamma.-lactone, (5.beta.,6.beta.,17.alpha.,22R)-
    • Inchi: 1S/C28H38O7/c1-15-13-20(34-22(30)16(15)2)25(5,31)28(33)12-11-26(32)18-14-21-27(35-21)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,31-33H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27+,28-/m0/s1
    • InChI Key: RUVPNJSJTWTANE-LFCBYZEKSA-N
    • SMILES: O1[C@@H]2C[C@@H]3[C@H](CC[C@]4(C)[C@]([C@](C)([C@H]5CC(C)=C(C)C(=O)O5)O)(CC[C@@]34O)O)[C@]3(C(C=CC[C@]132)=O)C

Computed Properties

  • Exact Mass: 486.26200
  • Monoisotopic Mass: 486.26175355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 2
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • PSA: 116.59000
  • LogP: 2.75440
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.